molecular formula C32H47N9O6 B14452423 L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide CAS No. 76939-26-9

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide

Cat. No.: B14452423
CAS No.: 76939-26-9
M. Wt: 653.8 g/mol
InChI Key: GROQLXIPNQTMTO-CQJMVLFOSA-N
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Description

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide is a complex peptide compound with a unique structure. This compound is characterized by the presence of multiple amino acids, including tyrosine, ornithine, glycine, phenylalanine, and leucine. The diaminomethylidene group attached to the ornithine residue adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through specific reagents and conditions that ensure its stable incorporation into the peptide chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS techniques, utilizing automated peptide synthesizers to achieve high yields and purity. The process includes multiple steps of deprotection, coupling, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target the diaminomethylidene group, altering its chemical structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various protecting group reagents for selective modifications.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of the diaminomethylidene group can yield different amine derivatives.

Scientific Research Applications

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in targeting specific molecular pathways.

    Industry: Utilized in the development of novel biomaterials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The diaminomethylidene group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine
  • L-Tyrosyl-N~5~-(diaminomethylene)-L-ornithyl-L-tyrosine
  • L-Tyrosyl-N~5~-(diaminomethylene)-D-ornithyl-L-phenylalanyl-N-methylglycine trifluoroacetate

Uniqueness

L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-phenylalanyl-L-leucinamide is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group

Properties

CAS No.

76939-26-9

Molecular Formula

C32H47N9O6

Molecular Weight

653.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C32H47N9O6/c1-19(2)15-25(28(34)44)41-31(47)26(17-20-7-4-3-5-8-20)39-27(43)18-38-30(46)24(9-6-14-37-32(35)36)40-29(45)23(33)16-21-10-12-22(42)13-11-21/h3-5,7-8,10-13,19,23-26,42H,6,9,14-18,33H2,1-2H3,(H2,34,44)(H,38,46)(H,39,43)(H,40,45)(H,41,47)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1

InChI Key

GROQLXIPNQTMTO-CQJMVLFOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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